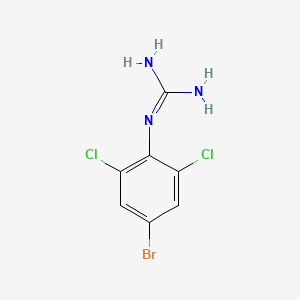
1-(4-Bromo-2,6-dichlorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-dichlorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, characterized by the presence of bromine and chlorine atoms on the phenyl ring, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-dichlorophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 4-bromo-2,6-dichloroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate . This reaction proceeds under mild conditions in water, making it environmentally friendly. Another approach involves the use of carbamoyl isothiocyanates as starting materials, which react with amines to form guanidines . Industrial production methods often employ scalable and efficient processes, such as the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(4-Bromo-2,6-dichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through reactions with nucleophiles like amines or thiols.
Scientific Research Applications
1-(4-Bromo-2,6-dichlorophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dichlorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The presence of bromine and chlorine atoms enhances the compound’s binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
1-(4-Bromo-2,6-dichlorophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Chloro-2,6-dimethylphenyl)guanidine: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(4-Fluoro-2,6-dichlorophenyl)guanidine: The presence of fluorine instead of bromine alters the compound’s electronic properties and interactions with molecular targets.
1-(4-Bromo-2,6-difluorophenyl)guanidine: This derivative exhibits different physicochemical properties due to the presence of multiple fluorine atoms.
Properties
Molecular Formula |
C7H6BrCl2N3 |
|---|---|
Molecular Weight |
282.95 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dichlorophenyl)guanidine |
InChI |
InChI=1S/C7H6BrCl2N3/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H,(H4,11,12,13) |
InChI Key |
QWPYNNHKBOMXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C(N)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















